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Compound of Interest

Compound Name: Quinolin-2-ylboronic acid

cat. No.: B1322661

An In-Depth Technical Guide to Quinolin-2-ylboronic Acid: Synthesis, Properties, and
Applications in Drug Discovery

Abstract

Quinolin-2-ylboronic acid is a versatile heterocyclic building block of significant interest to
researchers, medicinal chemists, and drug development professionals. Its utility as a coupling
partner in palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, provides a
robust and efficient pathway for the synthesis of 2-substituted quinoline derivatives. These
derivatives are core scaffolds in numerous biologically active compounds and approved
pharmaceuticals. This technical guide details the structure, physicochemical properties, and
key synthetic applications of quinolin-2-ylboronic acid, providing comprehensive
experimental protocols and data to serve as a practical resource for its application in advanced
organic synthesis and drug discovery.

Core Structure and Physicochemical Properties

Quinolin-2-ylboronic acid is an organoboron compound featuring a boronic acid group (-
B(OH)2) substituted at the 2-position of a quinoline ring. This specific arrangement makes it an
ideal reagent for introducing the quinoline moiety into more complex molecular architectures.

Data Presentation: Chemical and Physical Properties

The fundamental properties of quinolin-2-ylboronic acid are summarized in the table below,
providing essential data for experimental planning and safety considerations.
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Property Value Source(s)
CAS Number 745784-12-7 [1]
Molecular Formula CoHsBNO:2 [1]
Molecular Weight 172.98 g/mol [1]
Appearance Solid

Purity Typically =98%

Density 1.289 g/cm3 [1]

Boiling Point 400.261 °C at 760 mmHg [1]

Flash Point 195.871 °C [1]

InChi Key DWHCQRBWSBKHMI-

UHFFFAOYSA-N

Inert atmosphere, store in
Storage
freezer, under -20°C

Spectroscopic Data

Characterization of quinolin-2-ylboronic acid is typically performed using standard
spectroscopic methods. While raw spectral data is instrument-dependent, H NMR, 13C NMR,
and Mass Spectrometry data are commonly available from commercial suppliers to confirm
structural integrity.[1][2][3]

Synthesis and Experimental Protocols

The primary application of quinolin-2-ylboronic acid is in carbon-carbon bond formation. The
Suzuki-Miyaura cross-coupling reaction is the most prominent example, valued for its mild
conditions and high functional group tolerance.[4][5][6]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of quinolin-2-ylboronic acid with
various aryl or heteroaryl halides. Optimization may be required for specific substrates.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


http://www.ichemical.com/products/745784-12-7.html
http://www.ichemical.com/products/745784-12-7.html
http://www.ichemical.com/products/745784-12-7.html
http://www.ichemical.com/products/745784-12-7.html
http://www.ichemical.com/products/745784-12-7.html
http://www.ichemical.com/products/745784-12-7.html
https://www.benchchem.com/product/b1322661?utm_src=pdf-body
http://www.ichemical.com/products/745784-12-7.html
https://www.bldpharm.com/products/745784-12-7.html
https://www.chemicalbook.com/SpectrumEN_745784-12-7_HNMR.htm
https://www.benchchem.com/product/b1322661?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/strategic-role-boronic-acids-drug-discovery-hr
https://pmc.ncbi.nlm.nih.gov/articles/PMC10077432/
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/product/b1322661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Materials:

e Quinolin-2-ylboronic acid (1.2 equivalents)

» Aryl or heteroaryl halide (1.0 equivalent)

o Palladium catalyst (e.g., Pd(OACc)z, 2 mol%)

e Phosphine ligand (e.g., SPhos, 4 mol%)

e Base (e.g., KsPOa, 2.0 equivalents)

o Anhydrous solvent (e.g., Dioxane/water mixture)
Procedure:

e Reaction Setup: To an oven-dried Schlenk tube, add the quinolin-2-ylboronic acid, the
aryl/heteroaryl halide, the palladium catalyst, and the phosphine ligand.

 Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (e.g., Argon) for
10-15 minutes.

» Reagent Addition: Under a positive pressure of inert gas, add the base followed by the
anhydrous solvent.

» Reaction: Place the reaction mixture in a pre-heated oil bath (typically 80-110 °C) and stir for
4-24 hours.

e Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic
solvent like ethyl acetate and wash sequentially with water and brine.

 Purification: Dry the organic layer over anhydrous Naz=SOa, filter, and concentrate under
reduced pressure. The resulting crude product can be purified by column chromatography on
silica gel.[7]
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Microwave-Assisted Suzuki-Miyaura Protocol

For accelerated reaction times, microwave synthesis offers a highly efficient alternative.
Procedure:

e Reaction Setup: In a microwave-safe vial, combine quinolin-2-ylboronic acid (1.5 eq.), the
aryl/heteroaryl halide (1.0 eq.), a suitable palladium catalyst (e.g., Pd(PPhs)4, 5 mol%), and a
base (e.g., K2COs, 2.0 eq.).

» Solvent Addition: Add a degassed solvent mixture, such as Dioxane/water (4:1).

» Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set
temperature (e.g., 120-150 °C) for 15-60 minutes.

e Work-up and Purification: Follow the work-up and purification steps as described in the
general protocol.[7]

Representative Suzuki-Miyaura Coupling Data

The following table, adapted from analogous couplings, illustrates the expected yields for the
reaction of a heteroarylboronic acid with various aryl halides.

Entry Aryl Halide Product Expected Yield (%)
2-(4-
1 4-Bromoanisole methoxyphenyl)quinoli ~ 75-85
ne
1-Bromo-4- 2-(4-
2 (trifluoromethyl)benze  (trifluoromethyl)phenyl  70-80
ne )quinoline
o 2-(pyridin-3-
3 3-Bromopyridine o 65-75
yl)quinoline

Note: Data is representative and based on analogous heteroarylboronic acid couplings. Yields
are dependent on specific substrate and reaction condition optimization.[7]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1322661?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Suzuki_Miyaura_Coupling_of_Quinazolin_2_ylboronic_Acid.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Suzuki_Miyaura_Coupling_of_Quinazolin_2_ylboronic_Acid.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Applications in Drug Discovery and Medicinal
Chemistry

The quinoline scaffold is a "privileged structure” in medicinal chemistry, forming the backbone
of numerous therapeutic agents. The ability to easily synthesize diverse libraries of 2-
substituted quinolines via quinolin-2-ylboronic acid is a cornerstone of modern drug
discovery efforts.[8][9]

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor
(EGFR), feature a quinoline or structurally similar quinazoline core.[8][10] These compounds
act as competitive inhibitors by mimicking the adenine ring of ATP, binding to the enzyme's
active site and blocking the signaling pathway responsible for cell proliferation. The 2-aryl
substituent plays a crucial role in modulating potency and selectivity. The Suzuki-Miyaura
coupling with quinolin-2-ylboronic acid is a key strategy for exploring the structure-activity
relationship (SAR) at this position to develop next-generation inhibitors.[8]

Mandatory Visualizations
Experimental and Logical Workflows

The following diagrams illustrate key processes and relationships involving quinolin-2-
ylboronic acid.
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Reactants & Catalysts
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Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
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Caption: Inhibition of the EGFR Signaling Pathway.

Conclusion

Quinolin-2-ylboronic acid is an invaluable reagent for synthetic and medicinal chemists. Its
robust application in Suzuki-Miyaura cross-coupling reactions provides a streamlined and
versatile method for accessing a wide array of 2-arylquinoline derivatives. The prevalence of
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the quinoline scaffold in pharmacologically active agents, particularly kinase inhibitors, ensures
that quinolin-2-ylboronic acid will remain a compound of high interest for future research and
development in the pharmaceutical industry. The protocols and data presented herein serve as
a foundational guide for its effective utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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